molecular formula C12H11F3N4 B12811579 1,2,4-Benzotriazine-6-carbonitrile, 1,2-dihydro-1-propyl-3-(trifluoromethyl)- CAS No. 130246-82-1

1,2,4-Benzotriazine-6-carbonitrile, 1,2-dihydro-1-propyl-3-(trifluoromethyl)-

Cat. No.: B12811579
CAS No.: 130246-82-1
M. Wt: 268.24 g/mol
InChI Key: SZXLUWBAJHHJMK-UHFFFAOYSA-N
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Description

1,2,4-Benzotriazine-6-carbonitrile, 1,2-dihydro-1-propyl-3-(trifluoromethyl)- is a heterocyclic compound that belongs to the class of benzotriazines This compound is characterized by the presence of a benzotriazine ring, which is a fused ring system containing both nitrogen and carbon atoms The trifluoromethyl group attached to the benzotriazine ring enhances its chemical stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Benzotriazine-6-carbonitrile, 1,2-dihydro-1-propyl-3-(trifluoromethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a nitrile compound, followed by cyclization to form the benzotriazine ring. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C), to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control and the use of high-purity reagents, to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Benzotriazine-6-carbonitrile, 1,2-dihydro-1-propyl-3-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazine oxides, while reduction can produce dihydrobenzotriazine derivatives .

Scientific Research Applications

1,2,4-Benzotriazine-6-carbonitrile, 1,2-dihydro-1-propyl-3-(trifluoromethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,4-Benzotriazine-6-carbonitrile, 1,2-dihydro-1-propyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to target proteins, potentially inhibiting their activity. This compound may interact with enzymes, receptors, or other macromolecules, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Benzotriazine-6-carbonitrile, 1,2-dihydro-1-propyl-3-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

CAS No.

130246-82-1

Molecular Formula

C12H11F3N4

Molecular Weight

268.24 g/mol

IUPAC Name

1-propyl-3-(trifluoromethyl)-2H-1,2,4-benzotriazine-6-carbonitrile

InChI

InChI=1S/C12H11F3N4/c1-2-5-19-10-4-3-8(7-16)6-9(10)17-11(18-19)12(13,14)15/h3-4,6H,2,5H2,1H3,(H,17,18)

InChI Key

SZXLUWBAJHHJMK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)C#N)N=C(N1)C(F)(F)F

Origin of Product

United States

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